
N-(2-phenoxyphenyl)-2-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)-2-phenylpropanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil is an organic compound that belongs to the family of phenylpyrazoles. It is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. Fipronil is known for its high efficacy against a wide range of pests, including fleas, ticks, cockroaches, and ants.
作用機序
N-(2-phenoxyphenyl)-2-phenylpropanamide works by targeting the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. GABA is a neurotransmitter that inhibits the activity of neurons. N-(2-phenoxyphenyl)-2-phenylpropanamide binds to the GABA receptor and blocks the flow of chloride ions, which leads to hyperexcitation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-2-phenylpropanamide has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators. N-(2-phenoxyphenyl)-2-phenylpropanamide can also accumulate in the environment and has been detected in soil, water, and food. N-(2-phenoxyphenyl)-2-phenylpropanamide has been shown to have a negative impact on non-target organisms, including beneficial insects, such as bees and butterflies.
実験室実験の利点と制限
N-(2-phenoxyphenyl)-2-phenylpropanamide is widely used in laboratory experiments to study the effects of insecticides on insects and other organisms. It is effective against a wide range of pests, making it a versatile tool for researchers. However, the use of N-(2-phenoxyphenyl)-2-phenylpropanamide in laboratory experiments can have limitations, such as the potential for non-target effects and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of N-(2-phenoxyphenyl)-2-phenylpropanamide. One area of research is the development of new insecticides that are more targeted and have fewer non-target effects. Another area of research is the study of the environmental fate and transport of N-(2-phenoxyphenyl)-2-phenylpropanamide, including its potential impact on soil and water quality. Additionally, the potential use of N-(2-phenoxyphenyl)-2-phenylpropanamide in the treatment of parasitic diseases and cancer warrants further investigation.
Conclusion:
In conclusion, N-(2-phenoxyphenyl)-2-phenylpropanamide is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. It works by disrupting the nervous system of insects, leading to paralysis and death. N-(2-phenoxyphenyl)-2-phenylpropanamide has been extensively studied for its insecticidal properties and has potential applications in the treatment of parasitic diseases and cancer. However, the use of N-(2-phenoxyphenyl)-2-phenylpropanamide can have limitations, such as the potential for non-target effects and the need for careful handling and disposal. Further research is needed to better understand the environmental impact and potential applications of N-(2-phenoxyphenyl)-2-phenylpropanamide.
合成法
The synthesis of N-(2-phenoxyphenyl)-2-phenylpropanamide involves the reaction of 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)pyrazole-4-carboxamide with 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanal in the presence of a base. The reaction results in the formation of N-(2-phenoxyphenyl)-2-phenylpropanamide. The synthesis of N-(2-phenoxyphenyl)-2-phenylpropanamide is a multistep process that requires careful handling of the reactants and the use of specialized equipment.
科学的研究の応用
N-(2-phenoxyphenyl)-2-phenylpropanamide has been extensively studied for its insecticidal properties. It has been used to control pests in agriculture, forestry, and veterinary medicine. N-(2-phenoxyphenyl)-2-phenylpropanamide is effective against a wide range of pests, including fleas, ticks, cockroaches, and ants. It works by disrupting the nervous system of insects, leading to paralysis and death. N-(2-phenoxyphenyl)-2-phenylpropanamide has also been shown to have acaricidal and repellent properties. In addition to its insecticidal properties, N-(2-phenoxyphenyl)-2-phenylpropanamide has been studied for its potential use in the treatment of parasitic diseases and cancer.
特性
製品名 |
N-(2-phenoxyphenyl)-2-phenylpropanamide |
|---|---|
分子式 |
C21H19NO2 |
分子量 |
317.4 g/mol |
IUPAC名 |
N-(2-phenoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C21H19NO2/c1-16(17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)24-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) |
InChIキー |
QVSRLQGACTXBHY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
正規SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)
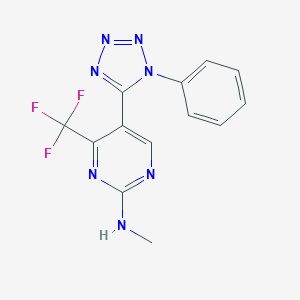
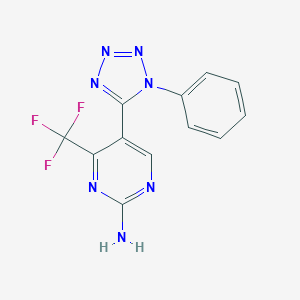
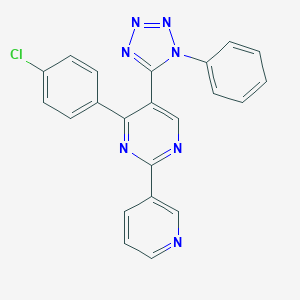
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)

![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole](/img/structure/B258183.png)

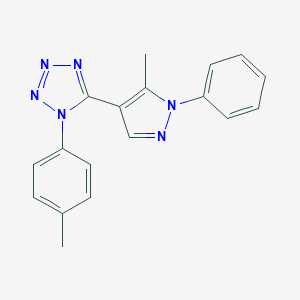
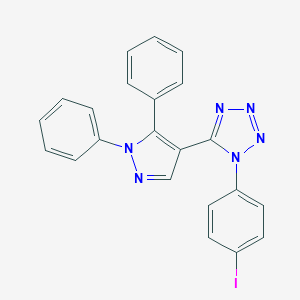
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)